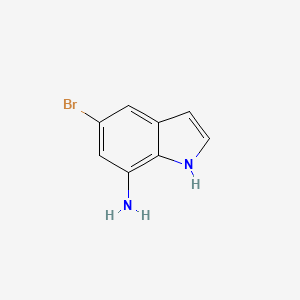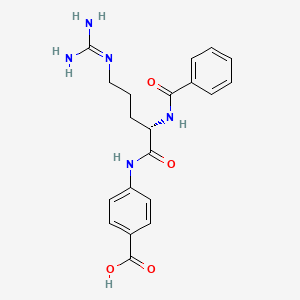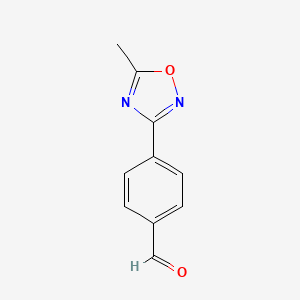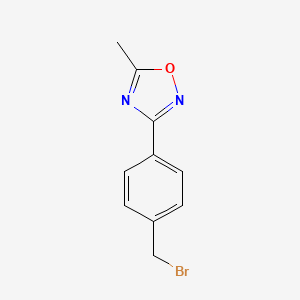
H-Ala-Gly-Gly-Gly-OH
Übersicht
Beschreibung
The compound H-Ala-Gly-Gly-Gly-OH is a tetrapeptide consisting of the amino acids alanine and glycine. It is a small peptide with a sequence of alanine followed by three glycine residues. Peptides like this compound are important in various biological processes and have applications in scientific research and industry.
Wirkmechanismus
Target of Action
Peptides generally interact with specific receptors or enzymes in the body, triggering a series of biochemical reactions .
Mode of Action
The mode of action of H-Ala-Gly-Gly-Gly-OH involves its interaction with its target, leading to changes in the biochemical environment. The peptide bond formation between amino acids is a crucial process in this interaction . The peptide bond is formed between the carboxyl group of one amino acid and the amino group of another, resulting in the release of a water molecule .
Biochemical Pathways
Peptides generally influence various biochemical pathways depending on their sequence and the nature of the amino acids they contain . They can affect protein synthesis, enzymatic reactions, signal transduction pathways, and more .
Pharmacokinetics
Peptides are generally known to have poor oral bioavailability due to their size, charge, and susceptibility to enzymatic degradation . They are often administered via injection to bypass these barriers .
Result of Action
These effects can include triggering or inhibiting specific cellular processes, modulating immune responses, and more .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH and temperature of the environment, the presence of other molecules or ions, and more . For instance, the stability of peptides can be affected by the presence of proteolytic enzymes, which can degrade peptides .
Biochemische Analyse
Biochemical Properties
H-Ala-Gly-Gly-Gly-OH plays a significant role in biochemical reactions, particularly in the study of peptide bonds and protein interactions. This peptide can interact with various enzymes, such as proteases, which catalyze the hydrolysis of peptide bonds. For instance, it can serve as a substrate for enzymes like trypsin and chymotrypsin, which cleave peptide bonds at specific amino acid residues. The interactions between this compound and these enzymes help elucidate the mechanisms of enzyme specificity and catalysis .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. This peptide can modulate cell function by interacting with cell surface receptors and intracellular signaling molecules. For example, it may affect the activity of kinases and phosphatases, which are crucial for regulating signal transduction pathways. Additionally, this compound can impact gene expression by influencing transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This peptide can form hydrogen bonds and hydrophobic interactions with enzymes and proteins, stabilizing or destabilizing their structures. For instance, this compound can inhibit or activate enzymes by binding to their active sites or allosteric sites, thereby modulating their catalytic activity. Additionally, this peptide can influence gene expression by interacting with transcription factors and other regulatory proteins, altering the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. This peptide is relatively stable under physiological conditions, but it can undergo hydrolysis and degradation over extended periods. Studies have shown that this compound can have long-term effects on cellular function, such as altering cell proliferation, differentiation, and apoptosis. These effects are often observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this peptide may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, such as cellular stress, inflammation, and tissue damage .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate peptide metabolism. This peptide can be hydrolyzed by peptidases, releasing its constituent amino acids, which can then enter metabolic pathways such as the citric acid cycle and gluconeogenesis. The interactions between this compound and metabolic enzymes can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. This peptide can be taken up by cells via endocytosis or specific peptide transporters. Once inside the cell, this compound can interact with binding proteins and other transporters that facilitate its localization and accumulation in specific cellular compartments. These interactions can influence the peptide’s activity and function within the cell .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This peptide can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, this compound may be localized to the cytoplasm, nucleus, or mitochondria, where it can interact with specific proteins and enzymes. The localization of this peptide can affect its ability to modulate cellular processes and biochemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of H-Ala-Gly-Gly-Gly-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Attachment of the first amino acid: Alanine is attached to the resin through its carboxyl group.
Deprotection: The amino group of alanine is deprotected to allow for the addition of the next amino acid.
Coupling: Glycine is coupled to the deprotected alanine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Repetition: Steps 2 and 3 are repeated for the remaining glycine residues.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the synthesis of peptides like this compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, allowing for the efficient production of large quantities of peptides. The use of environmentally friendly solvents and reagents is also being explored to make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
H-Ala-Gly-Gly-Gly-OH can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions, breaking the peptide into its constituent amino acids.
Oxidation: The peptide can undergo oxidation reactions, particularly at the amino acid side chains if they contain reactive groups.
Substitution: The amino groups can participate in substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be done using sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Substitution: Reagents like acyl chlorides or anhydrides can be used for substitution reactions.
Major Products
Hydrolysis: Alanine and glycine.
Oxidation: Oxidized derivatives of alanine and glycine.
Substitution: Substituted derivatives of the peptide.
Wissenschaftliche Forschungsanwendungen
H-Ala-Gly-Gly-Gly-OH has several applications in scientific research:
Chemistry: It is used as a model compound in peptide synthesis studies to understand the mechanisms and optimize the conditions for peptide bond formation.
Biology: It serves as a substrate in enzymatic studies to investigate the activity of proteases and peptidases.
Medicine: Peptides like this compound are explored for their potential therapeutic properties, including their ability to modulate biological pathways.
Industry: It is used in the development of peptide-based materials and as a building block for more complex peptides and proteins
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
H-Gly-Gly-Gly-Gly-OH: A tetrapeptide consisting of four glycine residues.
H-Ala-Gly-Gly-OH: A tripeptide with a similar sequence but one less glycine residue.
H-Lys-Ala-Val-Gly-OH: A tetrapeptide with lysine, alanine, valine, and glycine.
Uniqueness
H-Ala-Gly-Gly-Gly-OH is unique due to its specific sequence of one alanine followed by three glycine residues. This sequence can influence its structural properties and interactions with other molecules. Compared to other similar peptides, the presence of alanine at the N-terminus can affect its stability and reactivity .
Eigenschaften
IUPAC Name |
2-[[2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]acetyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O5/c1-5(10)9(18)13-3-7(15)11-2-6(14)12-4-8(16)17/h5H,2-4,10H2,1H3,(H,11,15)(H,12,14)(H,13,18)(H,16,17)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEULKIZRPKJGIH-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(=O)NCC(=O)NCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)NCC(=O)NCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30428556 | |
| Record name | Glycine, N-[N-(N-L-alanylglycyl)glycyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30428556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5123-42-2 | |
| Record name | Glycine, N-[N-(N-L-alanylglycyl)glycyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30428556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-ALANYLGLYCYLGLYCYLGLYCINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


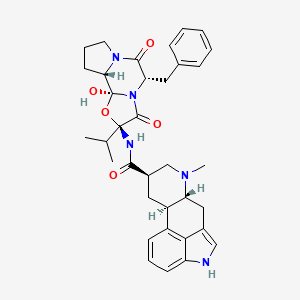

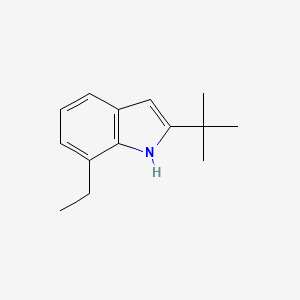
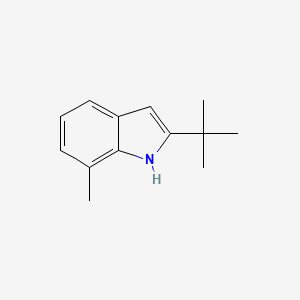
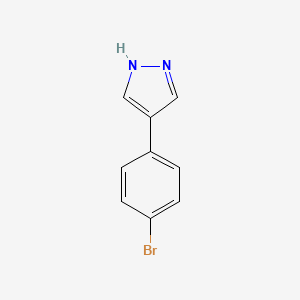

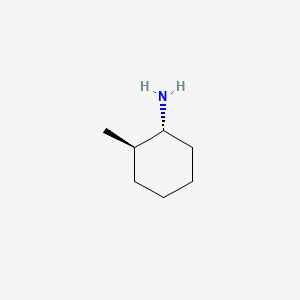
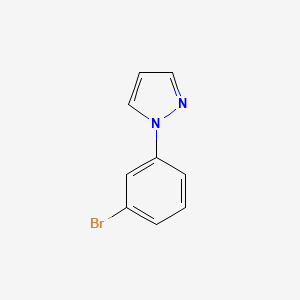
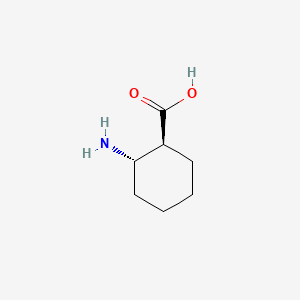
![3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B1277693.png)
